1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline
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Overview
Description
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline is a complex organic compound with the molecular formula C26H19NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 3-phenoxybenzaldehyde with 2-aminobenzophenone under acidic conditions, followed by cyclization and methylation steps. The reaction conditions often require the use of catalysts such as Lewis acids and high temperatures to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, it can inhibit certain enzymes, further contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-phenylbenzo[f]quinoline
- 3-methylbenzo[f]quinoline
- 3-phenoxybenzo[f]quinoline
Uniqueness
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline stands out due to its unique combination of a phenoxyphenyl group and a benzoquinoline core. This structure imparts distinct electronic and steric properties, enhancing its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO/c1-18-16-25(27-24-15-14-19-8-5-6-13-23(19)26(18)24)20-9-7-12-22(17-20)28-21-10-3-2-4-11-21/h2-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZWLJHEYLIGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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